

A Comparative Guide to the Plasma Stability of Cleavable ADC Linkers

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For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the plasma stability of different classes of cleavable ADC linkers, supported by experimental data and detailed methodologies.

The choice of a cleavable linker is a pivotal decision in the design of an ADC, directly influencing its safety and effectiveness. An ideal linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload but efficiently cleave to release the drug upon reaching the target tumor cells.[1][2] This guide delves into the plasma stability of four major classes of cleavable linkers: hydrazone, disulfide, peptide, and β -glucuronide linkers.

Comparative Plasma Stability Data

The following table summarizes the available quantitative data on the plasma stability of different cleavable ADC linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.



Linker Type	Linker Example	ADC Construct	Plasma Source	Stability Metric	Value	Referenc e
Hydrazone	Phenylketo ne-derived	Not Specified	Human and Mouse	Half-life (t1/2)	~2 days	[3]
Hydrazone	Not Specified	pH 7.4 Buffer	Half-life (t1/2)	183 hours	[4]	
Hydrazone	Not Specified	pH 7.4 Buffer	% Stability	>92% over 48 hours	[5]	_
Peptide	Val-Cit- PABC	Not Specified	Human	Half-life (t1/2)	230 days	[6]
Phe-Lys- PABC	Not Specified	Human	Half-life (t1/2)	30 days	[6]	
Val-Cit- PABC	Not Specified	Mouse	Half-life (t1/2)	80 hours	[6]	_
Phe-Lys- PABC	Not Specified	Mouse	Half-life (t1/2)	12.5 hours	[6]	_
Val-Cit- PABC- MMAE	Ab095	Human and Cynomolgu s Monkey	% Released MMAE	<1% after 6 days	[7]	
Val-Cit- PABC- MMAE	Ab095	Rat	% Released MMAE	2.5% after 6 days	[7]	
Sulfatase- cleavable	Not Specified	Not Specified	Mouse	% Stability	High stability over 7 days	[3]
Silyl ether- based	Not Specified	MMAE conjugate	Human	Half-life (t1/2)	>7 days	[3]



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In-Depth Look at Cleavable Linker Technologies Hydrazone Linkers: The pH-Sensitive Pioneers

Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) and to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within tumor cells.[4][5] This pH-dependent cleavage mechanism was utilized in the first-generation ADC, gemtuzumab ozogamicin. However, concerns about their stability in circulation have been raised, as some studies have shown hydrolysis can occur in plasma, leading to premature drug release.[3][8] The stability of hydrazone linkers can be influenced by the specific chemical structure of the hydrazone bond.

Disulfide Linkers: Leveraging the Redox Potential

Disulfide linkers exploit the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytoplasm.[9] The concentration of GSH is much higher inside cells (1-10 mM) compared to plasma (\sim 5 μ M), leading to the reduction and cleavage of the disulfide bond and subsequent drug release within the target cell.[10][11] The stability of disulfide linkers in plasma can be modulated by introducing steric hindrance around the disulfide bond. More sterically hindered disulfide linkages generally exhibit greater stability to reductive cleavage.[12]

Peptide Linkers: The Power of Proteolytic Cleavage

Peptide linkers are designed to be cleaved by specific proteases, such as cathepsin B, which are highly active within the lysosomes of tumor cells.[1][2] The valine-citrulline (Val-Cit) dipeptide linker is a well-established example that demonstrates excellent stability in human plasma.[1][6] However, it has been shown to be less stable in rodent plasma due to susceptibility to carboxylesterase 1C (Ces1C).[13][14] This species-specific difference is a crucial consideration for preclinical evaluation. Newer generations of peptide linkers, such as legumain-cleavable linkers containing asparagine (Asn), have been developed to improve stability and offer alternative cleavage mechanisms.[14][15]

β-Glucuronide Linkers: High Stability through Enzymatic Targeting



 β -glucuronide linkers are cleaved by the lysosomal enzyme β -glucuronidase, which is abundant in the tumor microenvironment and within lysosomes but has low activity in the bloodstream. [16][17] This enzymatic targeting results in ADCs with high plasma stability, minimizing off-target toxicity.[16][17][18] The hydrophilic nature of the β -glucuronide moiety can also help to reduce aggregation, particularly for ADCs carrying hydrophobic payloads.[19]

Experimental Protocol: In Vitro ADC Plasma Stability Assay

The following is a generalized protocol for assessing the in vitro plasma stability of an ADC. Specific parameters may need to be optimized based on the ADC and analytical method.

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.

Materials:

- Test ADC
- Control ADC (with a known stable linker, if available)
- Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)[20]
- Phosphate-buffered saline (PBS)
- 37°C incubator
- Analytical instrumentation (e.g., LC-MS, ELISA reader)
- Reagents for sample processing and analysis (e.g., affinity capture beads, enzymes for linker cleavage, detection antibodies)

Procedure:

ADC Incubation:



- Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species.[21]
- Prepare a control sample by diluting the ADC in PBS.
- Incubate the samples at 37°C with gentle shaking.[21]
- Time-Point Sampling:
 - Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 144, 168 hours).[7][21]
 - Immediately freeze the collected aliquots at -80°C to stop any further degradation until analysis.[21]
- Sample Analysis:
 - The method of analysis will depend on the specific information required.
 - To measure intact ADC (Drug-to-Antibody Ratio DAR):
 - Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).
 [20]
 - Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[20][22] A decrease in DAR over time indicates linker cleavage or payload loss.
 - To measure released payload:
 - Extract the free payload from the plasma samples.
 - Quantify the amount of released payload using LC-MS or a validated ELISA.[23]
- Data Analysis:
 - Plot the percentage of intact ADC or the concentration of released payload against time.
 - Calculate the half-life (t1/2) of the ADC in plasma.

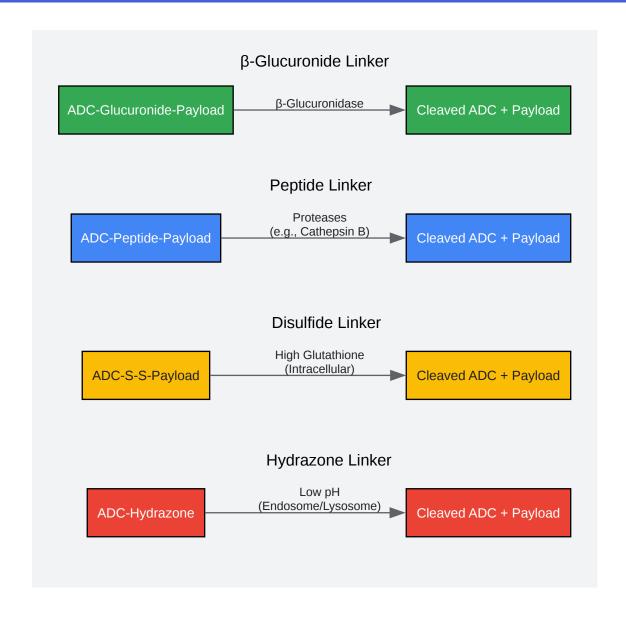


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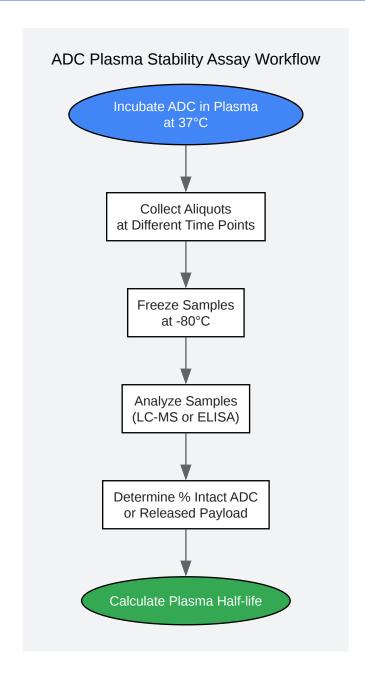
Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the cleavage mechanisms of the different linkers and the general workflow of a plasma stability assay.









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